molecular formula C19H22N4O8S2 B409897 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 457961-05-6

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane

Cat. No.: B409897
CAS No.: 457961-05-6
M. Wt: 498.5g/mol
InChI Key: CDYDGRMDXURGJJ-UHFFFAOYSA-N
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Description

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound with the molecular formula C₁₉H₂₂N₄O₈S₂ This compound is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with each sulfonyl group further connected to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve 1,4-diazepane in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 2-methyl-5-nitrobenzenesulfonyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4-Bis[(2-methyl-5-aminophenyl)sulfonyl]-1,4-diazepane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,4-Bis[(2-carboxy-5-nitrophenyl)sulfonyl]-1,4-diazepane.

Scientific Research Applications

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the sulfonyl groups can form strong interactions with amino acid residues in proteins. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-methylphenyl)sulfonyl]-1,4-diazepane: Lacks the nitro groups, resulting in different reactivity and biological activity.

    1,4-Bis[(2-nitrophenyl)sulfonyl]-1,4-diazepane: Lacks the methyl groups, which can affect its solubility and interaction with biological targets.

    1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-piperazine: Contains a piperazine ring instead of a diazepane ring, leading to different conformational properties.

Uniqueness

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is unique due to the presence of both nitro and methyl groups on the phenyl rings, which confer distinct chemical and biological properties. The diazepane ring provides a flexible scaffold that can adopt various conformations, enhancing its ability to interact with diverse molecular targets.

Properties

IUPAC Name

1,4-bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O8S2/c1-14-4-6-16(22(24)25)12-18(14)32(28,29)20-8-3-9-21(11-10-20)33(30,31)19-13-17(23(26)27)7-5-15(19)2/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYDGRMDXURGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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